2-Chloro-7,8-dimethylquinazolin-4(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-7,8-dimethyl-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-5-3-4-7-8(6(5)2)12-10(11)13-9(7)14/h3-4H,1-2H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKNNYLSGSXRCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)NC(=N2)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30808157 | |
| Record name | 2-Chloro-7,8-dimethylquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30808157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62484-38-2 | |
| Record name | 2-Chloro-7,8-dimethyl-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62484-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-7,8-dimethylquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30808157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Chloro 7,8 Dimethylquinazolin 4 1h One and Analogous Structures
Retrosynthetic Analysis of the 2-Chloro-7,8-dimethylquinazolin-4(1H)-one Scaffold
A retrosynthetic analysis of this compound (I) provides a logical roadmap for its synthesis. The primary disconnection breaks the C-N bonds of the pyrimidine (B1678525) ring. The chloro group at the 2-position and the carbonyl group at the 4-position suggest a key intermediate, 7,8-dimethylquinazoline-2,4(1H,3H)-dione (II). This dione (B5365651) can be formed through the cyclocondensation of 2-amino-3,4-dimethylbenzoic acid (III) with a suitable one-carbon (C1) synthon, such as urea (B33335) or potassium cyanate (B1221674). The introduction of the chlorine atom can be envisioned via a halogenation reaction on the dione intermediate. Specifically, treatment of the dione (II) with a chlorinating agent like phosphorus oxychloride (POCl₃) would likely yield 2,4-dichloro-7,8-dimethylquinazoline (B3054922) (IV). Subsequent selective hydrolysis of the more reactive 4-chloro group in intermediate (IV) would then furnish the target molecule (I). This approach leverages readily available starting materials and employs well-established synthetic transformations in heterocyclic chemistry.
Established Synthetic Routes to Quinazolin-4(1H)-ones
The construction of the quinazolin-4(1H)-one scaffold is a well-trodden path in organic synthesis, with several reliable methods at the disposal of chemists. These routes typically involve the formation of the pyrimidine ring fused to a pre-existing benzene (B151609) ring.
Cyclocondensation Reactions Involving Anthranilic Acid Derivatives
The most prevalent and versatile method for synthesizing quinazolin-4(1H)-ones is the cyclocondensation of anthranilic acid or its derivatives with a variety of reagents that provide the remaining atoms of the pyrimidine ring. For the synthesis of compounds with a carbonyl group at the 2-position, such as the precursor to the target molecule, anthranilic acid derivatives are often reacted with urea or cyanates.
A common approach involves the reaction of an anthranilic acid with potassium cyanate in an aqueous medium. google.com This reaction typically proceeds by initial formation of a urea derivative, which then undergoes intramolecular cyclization upon heating, often under basic or acidic conditions, to yield the quinazoline-2,4(1H,3H)-dione. The reaction conditions for this transformation are generally mild and lead to good yields of the desired product.
| Starting Material | Reagent | Solvent | Conditions | Product | Yield |
| Anthranilic Acid | Potassium Cyanate | Water | 40-90°C, pH 9-12, then acidify | Quinazoline-2,4(1H,3H)-dione | 86-93% |
Table 1: Representative conditions for the synthesis of quinazoline-2,4(1H,3H)-dione from anthranilic acid. google.com
Alternative Cyclization Pathways for Quinazolinone Formation
While the use of anthranilic acid derivatives is dominant, other precursors can also be employed to construct the quinazolinone ring system. For instance, 2-aminobenzamides can react with aldehydes in the presence of an oxidizing agent to form 2-substituted quinazolin-4(3H)-ones. mdpi.com Another approach utilizes isatoic anhydrides, which can react with amines and a carbon source to build the heterocyclic ring. chemicalbook.com These alternative pathways offer flexibility in accessing a diverse range of substituted quinazolinones.
Introduction of the 2-Chloro Moiety in Quinazolin-4(1H)-one Synthesis
The introduction of a chlorine atom at the 2-position of the quinazolin-4(1H)-one scaffold is a critical step in the synthesis of the target molecule. This is typically achieved through halogenation of a suitable precursor.
Halogenation Strategies at the 2-Position
A robust and widely used method for introducing chlorine atoms onto the quinazolinone core involves the treatment of a quinazoline-2,4(1H,3H)-dione with a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, often used in excess and sometimes in the presence of a base like N,N-dimethylaniline or pyridine. researchgate.netnih.gov Refluxing the dione in POCl₃ typically results in the conversion of both carbonyl groups to chloro groups, yielding a 2,4-dichloroquinazoline (B46505) derivative. chemicalbook.com The reaction is generally high-yielding, but care must be taken during the workup to safely quench the excess POCl₃. researchgate.net
| Starting Material | Reagent | Conditions | Product | Yield |
| Quinazoline-2,4(1H,3H)-dione | POCl₃ | Reflux, 2.5 h | 2,4-Dichloroquinazoline | 99% |
| 6,7-Dimethoxyquinazoline-2,4-dione | POCl₃, N,N-dimethylaniline | Reflux, 5 h | 2,4-Dichloro-6,7-dimethoxyquinazoline | High |
Table 2: Conditions for the chlorination of quinazolinediones. nih.govchemicalbook.com
Incorporation of Chlorinated Precursors
An alternative strategy involves the use of precursors that already contain the necessary chlorine atom. However, for the synthesis of 2-chloro-substituted quinazolinones, this approach is less common than the direct chlorination of the heterocyclic core. The more prevalent method is the post-cyclization functionalization as described above, which offers a more convergent and generally applicable route.
The synthesis of the target compound, This compound , can thus be logically achieved through a three-step sequence starting from 2-amino-3,4-dimethylbenzoic acid .
Cyclocondensation: Reaction of 2-amino-3,4-dimethylbenzoic acid with potassium cyanate would yield 7,8-dimethylquinazoline-2,4(1H,3H)-dione .
Chlorination: Treatment of the resulting dione with phosphorus oxychloride would afford 2,4-dichloro-7,8-dimethylquinazoline .
Selective Hydrolysis: Careful and selective hydrolysis of the 4-chloro group of the 2,4-dichloro intermediate would furnish the final product, This compound . The greater reactivity of the 4-chloro position towards nucleophilic attack facilitates this selective transformation.
Stereoselective and Asymmetric Synthesis Approaches for Chiral Analogues of this compound
The introduction of chirality into the quinazolinone framework can significantly influence its pharmacological properties. While specific stereoselective syntheses for this compound are not extensively documented, general methodologies for creating chiral quinazolinone analogs can be adapted. These approaches often focus on establishing stereocenters at various positions of the quinazolinone core or on the synthesis of atropisomers, which possess axial chirality.
One notable strategy involves the atroposelective synthesis of quinazolinones exhibiting a C-N stereogenic axis. This has been achieved through methods like oxidative aromatization with central-to-axial chirality conversion. Furthermore, the asymmetric synthesis of chiral 3-benzyloxy-1- and -2-phenyl-quinazolinones has been accomplished via radical-type cross-coupling reactions with olefins, achieving good enantiomeric excess. Chiral phosphoric acid catalysis has also emerged as a powerful tool for the stereoselective synthesis of various chiral compounds, including allenes and styrenes, and its principles could potentially be applied to the asymmetric synthesis of quinazolinone derivatives.
These methodologies highlight the potential for creating chiral analogs of this compound, which could lead to the discovery of compounds with enhanced or novel biological activities.
Advanced Synthetic Strategies and Green Chemistry Principles in Quinazolinone Synthesis
Modern synthetic chemistry emphasizes the use of environmentally benign and efficient methods. The synthesis of quinazolinones, including this compound, has benefited from the application of green chemistry principles such as microwave-assisted synthesis, catalyst-free and solvent-free reactions, and one-pot multicomponent reaction sequences.
Microwave-Assisted Synthesis
Microwave irradiation has been demonstrated to significantly accelerate the synthesis of quinazolinone derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. beilstein-journals.orgbeilstein-journals.orgfrontiersin.org This technique has been successfully employed in various synthetic transformations, including the Radziszewski reaction and the cyclocondensation of 2-(2-aminophenyl)benzimidazole with ortho-esters under solvent-free conditions. frontiersin.org For instance, the synthesis of 6-substituted quinazolino[4,3-b]quinazolin-8-ones was achieved in high yields within minutes under solvent-free microwave conditions. frontiersin.org A study on the microwave-assisted multicomponent synthesis of tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones highlighted significant reductions in reaction time and improved green metrics, such as higher atom economy and lower E-factor, compared to conventional methods. nih.gov These examples strongly suggest that microwave-assisted synthesis could be a highly effective and green approach for the preparation of this compound.
| Reactants | Conditions | Product | Yield | Reference |
| 2-Aminobenzamide, Aromatic Aldehydes, Dimedone | Microwave, DMF | Triazoloquinazolinones | Nearly quantitative | beilstein-journals.org |
| 2-(o-Aminophenyl)-4(3H)-quinazolinone, Ortho-esters | Microwave, Solvent-free | 6-Substituted quinazolino[4,3-b]quinazolin-8-ones | High | frontiersin.org |
| Aromatic Aldehydes, 6-Amino-2,4-dimethoxypyrimidine, Dimedone | Microwave, Glacial Acetic Acid | 2,4-Dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones | High | nih.gov |
Table 1: Examples of Microwave-Assisted Quinazolinone Synthesis
Catalyst-Free and Solvent-Free Reaction Conditions
The development of catalyst-free and solvent-free synthetic methods is a significant advancement in green chemistry, minimizing waste and avoiding the use of potentially toxic and expensive catalysts. Several catalyst-free methods for quinazolinone synthesis have been reported. For example, quinazolinones have been synthesized via an oxidative cyclization of 2-aminobenzamides with aldehydes or ketones under visible light without any additives. uvic.ca Another approach involves the reaction of 2-aminobenzothioamides with aldehydes in water, a green solvent, without the need for a catalyst. nih.gov Furthermore, the synthesis of quinazoline-2,4(1H,3H)-diones from CO2 and 2-aminobenzonitriles has been achieved in water without any catalyst, showcasing a highly sustainable route. rsc.org Solvent-free conditions have also been employed in the one-pot, three-component synthesis of quinazolinones from aromatic aldehydes, isatoic anhydride, and urea using a solid-supported acid catalyst, which can often be recycled. orgchemres.org A metal-free, four-component procedure for preparing substituted quinazolines from anilines, aromatic aldehydes, and ammonium (B1175870) iodide has also been described. rsc.org These methodologies offer promising, environmentally friendly alternatives for the synthesis of this compound.
| Reactants | Conditions | Product | Yield | Reference |
| 2-Aminobenzamides, Aldehydes/Ketones | Visible Light | Quinazolinones | Good | uvic.ca |
| 2-Aminobenzothioamides, Aldehydes | Water | 2-Aryl-1,2-dihydro-quinazolin-4(1H)-thiones | Up to excellent | nih.gov |
| 2-Aminobenzonitriles, CO2 | Water | Quinazoline-2,4(1H,3H)-diones | Excellent | rsc.org |
| Aromatic Aldehydes, Isatoic Anhydride, Urea | Solvent-free, SBA-Pr-SO3H | Dihydroquinazolinones | - | orgchemres.org |
Table 2: Examples of Catalyst-Free and Solvent-Free Quinazolinone Synthesis
One-Pot and Multicomponent Reaction Sequences
One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine multiple reaction steps into a single operation, thereby reducing reaction time, waste, and resource consumption. nih.gov The synthesis of quinazolinones has greatly benefited from the development of various MCRs. A notable example is the Ugi four-component reaction (Ugi-4CR), which has been utilized to rapidly generate diverse polycyclic quinazolinones. nih.gov Another approach involves a copper-catalyzed three-component reaction of 2-azidobenzaldehyde, anthranilamide, and terminal alkynes to produce 1,2,3-triazolyl-quinazolinones. mdpi.com Furthermore, a one-pot, three-component reaction of aromatic aldehydes, isatoic anhydride, and urea under solvent-free conditions has been developed for the synthesis of dihydroquinazolinones. orgchemres.org A zinc ferrite (B1171679) nanocatalyst has also been employed in a one-pot synthesis of 7,7-dimethyl-4-phenyl-2-thioxo-2,3,4,6,7,8-hexahydro-1H-quinazoline-5-ones under solvent-free conditions. mdpi.com These MCRs provide powerful and atom-economical routes to complex quinazolinone structures and could be adapted for the efficient synthesis of this compound.
| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |
| Ugi-4CR followed by annulation | o-Bromobenzoic acids, o-cyanobenzaldehydes, isocyanides, ammonia | Palladium-catalyzed | Polycyclic quinazolinones | nih.gov |
| Three-component reaction | 2-Azidobenzaldehyde, anthranilamide, terminal alkynes | Copper-catalyzed, Et3N, DMSO | 1,2,3-Triazolyl-quinazolinones | mdpi.com |
| Three-component reaction | Aromatic aldehydes, isatoic anhydride, urea | SBA-Pr-SO3H, Solvent-free | Dihydroquinazolinones | orgchemres.org |
| One-pot synthesis | Substituted aryl aldehydes, dimedone, thiourea | Zinc ferrite nanocatalyst, Solvent-free | 7,7-Dimethyl-4-phenyl-2-thioxo-2,3,4,6,7,8-hexahydro-1H-quinazoline-5-ones | mdpi.com |
Table 3: Examples of One-Pot and Multicomponent Reactions for Quinazolinone Synthesis
Derivatization and Chemical Transformations of 2 Chloro 7,8 Dimethylquinazolin 4 1h One
Functional Group Interconversions at the 2-Chloro Position
The chlorine atom at the 2-position of the quinazolinone ring is highly susceptible to displacement, making it a prime site for introducing a wide array of functional groups. This reactivity is central to the synthetic utility of 2-Chloro-7,8-dimethylquinazolin-4(1H)-one.
Nucleophilic Substitution Reactions with Various Nucleophiles
The electron-withdrawing nature of the adjacent nitrogen atoms and the carbonyl group activates the 2-chloro substituent towards nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of various nucleophiles, leading to a broad spectrum of 2-substituted quinazolinone derivatives. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from analogous systems like 4-chloro-8-methylquinolin-2(1H)-one. mdpi.com
Common nucleophiles that can be employed include:
O-Nucleophiles: Alkoxides and phenoxides can react with the 2-chloro position to form the corresponding 2-alkoxy and 2-aryloxy derivatives. These reactions are typically carried out in the presence of a base to generate the nucleophile in situ.
N-Nucleophiles: A wide range of nitrogen-based nucleophiles, such as primary and secondary amines, hydrazines, and azides, can readily displace the chlorine atom. These reactions often proceed under mild conditions and lead to the formation of 2-amino, 2-hydrazinyl, and 2-azido quinazolinones, respectively. For instance, the reaction with hydrazine (B178648) hydrate (B1144303) would yield 2-hydrazinyl-7,8-dimethylquinazolin-4(1H)-one.
S-Nucleophiles: Thiolates are effective nucleophiles for introducing sulfur-containing moieties at the 2-position, yielding 2-thioether derivatives.
The table below summarizes the expected products from the reaction of this compound with various nucleophiles, based on established quinazolinone chemistry.
| Nucleophile | Reagent Example | Expected Product |
| Alkoxide | Sodium methoxide | 2-Methoxy-7,8-dimethylquinazolin-4(1H)-one |
| Amine | Aniline | 2-(Phenylamino)-7,8-dimethylquinazolin-4(1H)-one |
| Hydrazine | Hydrazine hydrate | 2-Hydrazinyl-7,8-dimethylquinazolin-4(1H)-one |
| Thiolate | Sodium thiophenoxide | 2-(Phenylthio)-7,8-dimethylquinazolin-4(1H)-one |
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) at the 2-Position
Palladium-catalyzed cross-coupling reactions provide a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, and the 2-chloro position of the quinazolinone ring is an excellent handle for such transformations.
Suzuki Coupling: The Suzuki reaction, which couples an organoboron compound with a halide, can be employed to introduce aryl, heteroaryl, or vinyl substituents at the 2-position. This reaction typically utilizes a palladium catalyst, a base, and a suitable boronic acid or boronate ester. For example, reacting this compound with phenylboronic acid in the presence of a palladium catalyst would yield 2-phenyl-7,8-dimethylquinazolin-4(1H)-one.
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction, co-catalyzed by palladium and copper, would allow for the introduction of alkynyl groups at the 2-position of the quinazolinone core, leading to the synthesis of 2-alkynyl-7,8-dimethylquinazolin-4(1H)-ones.
The table below illustrates the potential products from cross-coupling reactions at the 2-position.
| Reaction | Coupling Partner | Expected Product |
| Suzuki Coupling | Phenylboronic acid | 2-Phenyl-7,8-dimethylquinazolin-4(1H)-one |
| Sonogashira Coupling | Phenylacetylene | 2-(Phenylethynyl)-7,8-dimethylquinazolin-4(1H)-one |
Modifications and Functionalization at the Benzo Ring System (C-7 and C-8 Positions)
The 7,8-dimethyl substitution on the benzo portion of the quinazolinone ring influences the electronic and steric properties of the molecule and provides sites for further functionalization.
Electrophilic Aromatic Substitution Reactions
The electron-donating nature of the methyl groups at C-7 and C-8, combined with the directing effects of the heterocyclic ring, can influence the regioselectivity of electrophilic aromatic substitution reactions. However, the quinazolinone ring itself is generally electron-deficient, which can deactivate the benzo ring towards electrophilic attack. The outcome of such reactions would depend on the specific reaction conditions and the nature of the electrophile. Potential electrophilic substitution reactions could include nitration or halogenation, although harsh conditions might be required.
Introduction of Diverse Substituents via Directed Lithiation or Other Strategies
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In the context of this compound, the carbonyl group and the nitrogen atoms could potentially direct lithiation to specific positions on the benzo ring. However, the presence of the acidic N-H proton would likely need to be addressed through protection or the use of excess lithiating agent.
An alternative approach to functionalizing the methyl groups themselves could involve radical halogenation followed by nucleophilic substitution, providing a pathway to introduce a variety of functional groups at the benzylic positions.
Derivatization at the Quinazolin-4(1H)-one Nitrogen Atoms (N-1 and N-3)
The quinazolin-4(1H)-one core possesses two nitrogen atoms, N-1 and N-3, which can participate in various chemical transformations, most notably alkylation and acylation reactions. The tautomeric nature of the quinazolinone system can influence the site of derivatization.
The N-3 position is often a primary site for substitution in the development of pharmacologically active molecules. nih.gov Alkylation or acylation at this position can be achieved by treating the quinazolinone with an appropriate alkyl or acyl halide in the presence of a base.
Derivatization at the N-1 position is also possible, though it can be more challenging to achieve selectively in the presence of the more acidic N-3 proton. The choice of base and reaction conditions can often be tuned to favor substitution at one nitrogen over the other. For instance, using a milder base and a less reactive electrophile might favor N-1 substitution.
The table below outlines potential derivatization products at the nitrogen atoms.
| Position | Reaction | Reagent | Expected Product |
| N-3 | Alkylation | Methyl iodide | 2-Chloro-3,7,8-trimethylquinazolin-4(3H)-one |
| N-1 | Acylation | Acetyl chloride | 1-Acetyl-2-chloro-7,8-dimethylquinazolin-4(1H)-one |
| N-3 | Arylation | Phenylboronic acid (Chan-Lam coupling) | 2-Chloro-7,8-dimethyl-3-phenylquinazolin-4(3H)-one |
N-Alkylation and N-Acylation Reactions
The presence of a reactive nitrogen atom within the quinazolinone ring system allows for various functionalization reactions, including N-alkylation and N-acylation. These reactions are fundamental in modifying the compound's physicochemical properties and biological activity.
N-Alkylation: The introduction of alkyl groups at the N1 or N3 position of the quinazolinone ring can significantly impact its lipophilicity and interaction with biological targets. A general approach to N-alkylation involves the reaction of the 2-chloro-quinazolinone core with alkyl halides in the presence of a base. For instance, the alkylation of a 2-chloro-quinazolinone derivative has been successfully achieved using methyl-2-bromoacetate. uw.edu This reaction proceeds via a substitution mechanism, where the nitrogen atom acts as a nucleophile, displacing the bromide to form a new carbon-nitrogen bond. The choice of base, such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH), and solvent is crucial for optimizing the reaction yield and regioselectivity. uw.edu While this specific example does not feature the 7,8-dimethyl substitution, the methodology is directly applicable.
N-Acylation: Similarly, N-acylation introduces an acyl group onto the nitrogen atom, often leading to derivatives with altered electronic and steric properties. This transformation is typically carried out using acylating agents like acyl chlorides or anhydrides in the presence of a suitable base to neutralize the acid byproduct.
Detailed research on the N-alkylation and N-acylation of this compound specifically is limited in publicly available literature, highlighting an area ripe for further investigation. However, the established reactivity of the quinazolinone scaffold provides a solid foundation for such synthetic explorations.
Formation of N-Oxides and Other N-Functionalized Derivatives
The nitrogen atoms in the quinazoline (B50416) ring can also be targeted for oxidation to form N-oxides. This functionalization can profoundly alter the molecule's electronic properties, solubility, and metabolic stability, often leading to enhanced biological activity. mdpi.com
The synthesis of heterocyclic N-oxides is commonly achieved by treating the parent heterocycle with an oxidizing agent. Typical reagents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a mixture of hydrogen peroxide and a catalyst. For example, the synthesis of 2-chloropyridine-N-oxide has been reported using hydrogen peroxide with a catalyst. google.com A similar strategy could be employed for the N-oxidation of this compound. The reaction conditions, including the choice of oxidant, solvent, and temperature, would need to be optimized to achieve the desired N-oxide derivative selectively.
Other N-functionalized derivatives can be envisioned through various chemical transformations, although specific examples for the this compound core are not extensively documented.
Synthesis of Hybrid Molecules Incorporating the this compound Core
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery to develop compounds with improved affinity, selectivity, and reduced side effects. The this compound core is an attractive building block for creating such hybrid molecules due to the reactive chlorine atom at the C2 position, which serves as a handle for coupling with other molecular fragments.
For instance, the chlorine at the 4-position of the quinoline (B57606) ring, a related heterocyclic system, has been exploited to synthesize hybrid molecules. One study reports the synthesis of hybrid compounds containing a 7-chloro-4-aminoquinoline nucleus and a substituted 2-pyrazoline (B94618) moiety, which exhibited antiproliferative and antifungal activity. nih.gov Another example involves the synthesis of quinoline-based uw.edunih.govscispace.com-triazole hybrids via a copper(I)-catalyzed click reaction of 4-azido-7-chloroquinoline with an alkyne derivative. mdpi.com
These examples, while not directly involving this compound, demonstrate the potential of utilizing the chloro-substituent for the construction of diverse hybrid molecules. The C2-chloro group of the target compound could be displaced by various nucleophiles, such as amines, thiols, or alcohols, which are part of another bioactive scaffold, to generate novel hybrid structures. A patent for the preparation of 4-chloro-6,7-dimethoxyquinoline (B44214) highlights its use as an intermediate for anticancer drugs, further underscoring the importance of chloro-substituted quinazolines and quinolines in medicinal chemistry. google.com
Bioisosteric Replacements and Their Synthetic Implications
Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties and biological activity, is a key strategy in medicinal chemistry to optimize drug candidates. In the context of this compound, bioisosteric replacement can be applied to various parts of the molecule.
For example, the chlorine atom at the C2 position can be replaced with other groups. A study on the synthesis of 7,7-dimethyl-4-phenyl-2-thioxo-2,3,4,6,7,8-hexahydro-1H-quinazoline-5-ones demonstrates the replacement of the C2-oxo group with a thioxo group, which can alter the compound's electronic distribution and hydrogen bonding capabilities. mdpi.comresearchgate.net
Furthermore, modifications to the quinazolinone core itself can be considered. Research on quinazoline derivatives has shown that bioisosteric replacement can lead to compounds with significant anti-inflammatory activity. This highlights the potential of exploring different heterocyclic cores that mimic the spatial and electronic features of the 7,8-dimethylquinazolinone system to discover novel bioactive compounds.
Structure Activity Relationship Sar Studies of 2 Chloro 7,8 Dimethylquinazolin 4 1h One Derivatives
Impact of the 2-Chloro Substituent on Molecular Activity Profiles
The presence of a chlorine atom at the 2-position of the quinazolinone ring is a critical determinant of the molecule's biological activity. General SAR studies on quinazolinone derivatives have consistently shown that halogen substituents can significantly modulate the therapeutic potential of these compounds. The 2-chloro substituent, in particular, has been associated with a range of pharmacological effects, including antimicrobial and anticancer activities. nih.govrsc.org
The electron-withdrawing nature of the chlorine atom can influence the electronic distribution within the quinazolinone ring system, potentially enhancing the molecule's ability to interact with biological targets. This alteration of the physicochemical properties can lead to improved binding affinity and efficacy. For instance, in some series of quinazolinone derivatives, the introduction of a chloro group has been linked to potent antimicrobial activity. nih.gov
Furthermore, the 2-chloro group serves as a versatile synthetic handle, allowing for further structural modifications. The reactivity of the C-Cl bond enables the introduction of various nucleophiles, leading to the generation of diverse libraries of 2-substituted quinazolinone analogs with potentially improved or novel activity profiles. This synthetic accessibility makes 2-chloro-4(3H)-quinazolinones valuable intermediates in drug discovery programs. mdpi.com
The following table summarizes the observed impact of the 2-chloro substituent on the activity of various quinazolinone derivatives based on findings from related studies.
| Biological Activity | Impact of 2-Chloro Substituent | References |
| Antimicrobial | Often enhances activity, particularly against Gram-positive bacteria. | nih.gov |
| Anticancer | Can contribute to cytotoxic effects against various cancer cell lines. | rsc.org |
| Anticonvulsant | Presence of a chlorine atom on the quinazolinone system has been shown to favor anticonvulsant activity in some analogs. | mdpi.com |
Role of Dimethyl Substitution at Positions 7 and 8 in Modulating Biological Responses
The substitution pattern on the fused benzene (B151609) ring of the quinazolinone scaffold is another crucial factor influencing biological activity. While extensive research has been conducted on various substitution patterns, the specific role of dimethyl groups at positions 7 and 8 in 2-Chloro-7,8-dimethylquinazolin-4(1H)-one requires careful consideration based on analogous structures.
Substituents at positions 7 and 8 can impact the molecule's lipophilicity, steric profile, and electronic properties, thereby affecting its pharmacokinetic and pharmacodynamic characteristics. In related quinoline (B57606) structures, disubstitution at positions 7 and 8 has been shown to be a key strategy for modulating antibacterial activity. acs.org
While direct studies on 7,8-dimethylquinazolinones are limited, research on other substituted quinazolinones suggests that the nature and position of substituents on the benzene ring are critical for activity. For instance, the addition of a chloro group at the 8-position of certain quinazolinone derivatives was found to be important for bioavailability and brain penetrability in the context of PARP-1 inhibitors. researchgate.net This highlights the sensitivity of biological activity to substitutions in this region of the scaffold.
The table below provides a hypothetical summary of the potential roles of 7,8-dimethyl substitution based on findings from structurally related compounds.
| Property | Potential Role of 7,8-Dimethyl Substitution | Inferred From |
| Lipophilicity | Increased, potentially improving cell permeability. | General principles of medicinal chemistry |
| Steric Hindrance | May influence the binding orientation within a target's active site. | General principles of medicinal chemistry |
| Metabolic Stability | Methyl groups might influence the metabolic profile of the compound. | General principles of medicinal chemistry |
| Biological Activity | Could modulate activity, as seen with other substitutions at these positions. | acs.orgresearchgate.net |
Conformational Analysis and its Influence on Ligand-Target Interactions
The three-dimensional arrangement of a molecule, or its conformation, is intrinsically linked to its biological activity. For this compound derivatives, understanding the preferred conformations and their influence on ligand-target interactions is crucial for rational drug design.
The flexibility of a ligand is a key consideration in drug discovery. While a rigid molecule may have a higher affinity for its target, a degree of flexibility can be advantageous for adapting to the conformational changes that can occur upon binding. nih.gov The rotation of substituent groups can allow the molecule to adopt an optimal conformation for interaction with specific amino acid residues within the active site. Computational methods such as molecular dynamics simulations can provide insights into the dynamic behavior of these molecules and identify low-energy, biologically relevant conformations. nih.gov
The interaction of a ligand with its target is a dynamic process. The specific conformation adopted by the ligand upon binding can be influenced by the microenvironment of the binding site, including the presence of specific amino acid residues and water molecules. Techniques like X-ray crystallography and NMR spectroscopy can provide experimental data on the bound conformation of ligands, which is invaluable for understanding the key interactions that drive biological activity. nih.gov While specific conformational data for this compound is not available, studies on other quinolinone derivatives have shown that differences in crystal packing and supramolecular arrangement can be associated with the nature of the substituent groups. scielo.br
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound analogues, QSAR studies can provide valuable insights into the key molecular descriptors that govern their activity, thereby guiding the design of more potent and selective compounds.
In a typical QSAR study, a set of molecules with known biological activities is used to develop a model. Various molecular descriptors, which quantify different aspects of the molecular structure such as steric, electronic, and hydrophobic properties, are calculated for each molecule. Statistical methods are then employed to identify the descriptors that correlate with the observed biological activity.
For quinazolinone derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to understand their SAR for various biological targets, including EGFR inhibitors. nih.gov These models generate 3D contour maps that visualize the regions around the molecule where modifications to steric, electrostatic, and other fields are likely to enhance or diminish activity.
While a specific QSAR model for this compound is not available in the literature, a hypothetical QSAR study for a series of its analogs could reveal the following:
The optimal size and shape of substituents at various positions.
The importance of electronic effects, such as the electron-withdrawing nature of the 2-chloro group.
The following table illustrates the types of molecular descriptors that would be relevant in a QSAR study of this compound analogues.
| Descriptor Class | Specific Descriptors | Potential Influence on Activity |
| Electronic | Dipole moment, Partial charges | Governs electrostatic interactions with the target. |
| Steric | Molecular volume, Surface area | Determines the fit within the binding pocket. |
| Hydrophobic | LogP, Molar refractivity | Affects membrane permeability and hydrophobic interactions. |
| Topological | Connectivity indices | Describes the branching and shape of the molecule. |
Exploration of Pharmacophore Models for Optimized Activity
Pharmacophore modeling is another powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For this compound derivatives, developing a pharmacophore model can guide the design of new molecules with optimized activity by ensuring they possess the key features necessary for target interaction.
A pharmacophore model typically includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. These features are spatially arranged to reflect the complementary binding site of the biological target.
Pharmacophore models can be generated using either ligand-based or structure-based approaches. In a ligand-based approach, a set of active molecules is superimposed to identify common chemical features. In a structure-based approach, the known 3D structure of the ligand-target complex is used to define the key interaction points.
For quinazolinone derivatives, pharmacophore models have been developed for various activities, including anti-inflammatory and acetylcholinesterase inhibition. nih.govnih.gov A hypothetical pharmacophore model for this compound targeting a specific protein might include:
A hydrogen bond acceptor feature associated with the carbonyl oxygen at position 4.
A hydrogen bond donor feature from the N-H at position 1.
A hydrophobic feature corresponding to the dimethyl-substituted benzene ring.
An aromatic ring feature from the quinazolinone core.
A potential halogen bond donor feature from the 2-chloro substituent.
This model could then be used to virtually screen large compound libraries to identify new molecules that match the pharmacophoric requirements and are therefore likely to be active.
The table below outlines the potential pharmacophoric features of this compound.
| Pharmacophoric Feature | Corresponding Structural Moiety | Potential Interaction |
| Hydrogen Bond Acceptor | C4=O | Interaction with hydrogen bond donor residues in the target. |
| Hydrogen Bond Donor | N1-H | Interaction with hydrogen bond acceptor residues in the target. |
| Aromatic Ring | Quinazolinone ring system | π-π stacking interactions with aromatic residues. |
| Hydrophobic Group | 7,8-Dimethyl groups | van der Waals interactions with hydrophobic pockets. |
| Halogen Bond Donor | 2-Chloro group | Interaction with electron-rich atoms in the binding site. |
Advanced Spectroscopic Characterization of 2 Chloro 7,8 Dimethylquinazolin 4 1h One and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of atomic nuclei, such as protons (¹H) and carbon-13 (¹³C).
Carbon-13 (¹³C) NMR
Similarly, a ¹³C NMR spectrum would reveal the chemical environment of each carbon atom in 2-Chloro-7,8-dimethylquinazolin-4(1H)-one. The spectrum would show signals for the carbonyl carbon (C4), the carbon bearing the chlorine atom (C2), the quaternary carbons of the quinazoline (B50416) ring, the carbons bearing the methyl groups, and the methyl carbons themselves. The specific chemical shifts are diagnostic for the type of carbon and its local electronic environment. Regrettably, no such data is available in the public domain.
Advanced Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)
Two-dimensional NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and for determining the complete molecular structure.
COSY (Correlation Spectroscopy) would establish proton-proton coupling correlations.
HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) would identify direct one-bond correlations between protons and the carbons they are attached to.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, aiding in the determination of stereochemistry and conformation.
Without the foundational 1D NMR data, a discussion of 2D NMR correlations for this compound remains purely hypothetical.
High-Resolution Mass Spectrometry (HRMS)
HRMS is an essential technique for determining the precise molecular weight and elemental composition of a compound. An HRMS analysis of this compound would provide a high-accuracy mass measurement of its molecular ion, allowing for the confirmation of its chemical formula (C₁₀H₉ClN₂O). The isotopic pattern, particularly the presence of the ³⁵Cl and ³⁷Cl isotopes in a roughly 3:1 ratio, would be a characteristic feature in the mass spectrum. Unfortunately, specific HRMS data for this compound has not been reported in the searched databases.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for:
N-H stretching of the amide group.
C=O stretching of the quinazolinone carbonyl group.
C=N and C=C stretching vibrations within the aromatic rings.
C-H stretching and bending vibrations of the aromatic and methyl groups.
A C-Cl stretching vibration.
While the general regions for these absorptions are known, the precise wavenumbers for this compound are not documented.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated system of the quinazolinone ring in this compound would give rise to characteristic absorption bands in the UV-Vis region, typically corresponding to π→π* and n→π* transitions. The position of the absorption maxima (λ_max) and the molar absorptivity (ε) are dependent on the specific structure and substitution pattern of the chromophore. No experimental UV-Vis spectral data for this compound could be retrieved.
X-ray Crystallography for Precise Solid-State Structural Elucidation
Although a specific crystal structure for this compound has not been publicly reported, analysis of closely related compounds, such as (RS)-7-chloro-2-(2,5-dimethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one, offers insights into the potential structural features. nih.gov For the target compound, a single crystal suitable for X-ray diffraction would be grown. The crystallographic analysis would yield a data set from which the crystal system, space group, and unit cell dimensions could be determined.
Hypothetical Crystallographic Data Table for this compound:
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.50 |
| b (Å) | 10.40 |
| c (Å) | 11.50 |
| α (°) | 90 |
| β (°) | 105.0 |
| γ (°) | 90 |
| Volume (ų) | 980.0 |
| Z | 4 |
Note: This table is purely illustrative and not based on experimental data.
The refined crystal structure would reveal the planarity of the quinazolinone ring system and the orientation of the chloro and dimethyl substituents. Hydrogen bonding interactions in the solid state, which can significantly influence the crystal packing and physical properties of the compound, would also be elucidated. For instance, in related dihydroquinazolinones, intermolecular N-H···O hydrogen bonds are observed to form chains and ring motifs, creating a three-dimensional framework. nih.gov
Chiroptical Spectroscopies (VCD, ECD) for Enantiomeric Characterization
For derivatives of this compound that are chiral, chiroptical spectroscopic techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are indispensable for determining the absolute configuration of enantiomers.
Vibrational Circular Dichroism (VCD):
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is particularly sensitive to the stereochemistry of molecules in solution. The VCD spectrum provides a unique fingerprint for each enantiomer, exhibiting mirror-image spectra for a pair of enantiomers.
The process for enantiomeric characterization using VCD involves:
Experimental Measurement: Recording the VCD and infrared (IR) spectra of the chiral derivative.
Computational Modeling: Using quantum chemical calculations, typically with Density Functional Theory (DFT), to predict the VCD and IR spectra for a specific enantiomer (e.g., the R-enantiomer).
Spectral Comparison: Comparing the experimental VCD spectrum with the calculated spectrum. A good match allows for the unambiguous assignment of the absolute configuration of the enantiomer in solution.
This combined experimental and theoretical approach has become a powerful tool for the structural elucidation of chiral molecules.
Electronic Circular Dichroism (ECD):
ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet-visible light. It is particularly useful for molecules containing chromophores, which are present in the quinazolinone scaffold. The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the stereochemical environment of the chromophore.
Similar to VCD, the determination of absolute configuration by ECD relies on the comparison of experimental spectra with those predicted by time-dependent DFT (TD-DFT) calculations. researchgate.net The ECD spectra of quinazoline-containing diketopiperazines, for example, have been successfully used to assign their absolute configurations by correlating experimental Cotton effects with calculated spectra. researchgate.net
Illustrative ECD Data for a Chiral Derivative:
| Derivative | Wavelength (nm) | Experimental Δε | Calculated Δε (R-enantiomer) |
| Chiral Derivative X | 230 | +15.5 | +16.2 |
| 250 | -10.2 | -11.0 | |
| 320 | +2.8 | +3.1 |
Note: This table is a hypothetical representation to illustrate the nature of ECD data and is not based on experimental results for a derivative of this compound.
The correspondence between the signs and relative intensities of the experimental and calculated Cotton effects would provide strong evidence for the assignment of the absolute configuration.
Computational Chemistry and Molecular Modeling of 2 Chloro 7,8 Dimethylquinazolin 4 1h One
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the intrinsic properties of a molecule, such as its three-dimensional structure, charge distribution, and orbital energies. These calculations are fundamental to predicting chemical behavior.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the optimized geometry and electronic properties of molecules like 2-Chloro-7,8-dimethylquinazolin-4(1H)-one.
DFT calculations are used to find the ground-state electronic energy and the most stable molecular conformation by minimizing the energy with respect to the positions of the atoms. The optimized molecular structure is confirmed to be a true minimum on the potential energy surface by ensuring all calculated vibrational frequencies are positive. researchgate.net These calculations provide a reliable theoretical description of the molecule's geometry, including bond lengths and angles. researchgate.net The resulting electronic data from DFT can be used to derive various global reactivity descriptors that quantify the chemical reactivity of the molecule. nih.gov
Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Quinazolinone Core Structure (Note: This table presents representative data for a related quinazolinone structure, as specific experimental or calculated values for this compound are not available in the cited literature.)
| Parameter | Bond/Angle | Typical Calculated Value |
|---|---|---|
| Bond Length | C=O | ~1.23 Å |
| C-N (amide) | ~1.38 Å | |
| C-Cl | ~1.75 Å | |
| Bond Angle | N-C=O | ~122° |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). muni.cz
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability. muni.cz A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. muni.cz Conversely, a small gap indicates that the molecule is more reactive. muni.cz In many heterocyclic compounds, the HOMO and LUMO are distributed across the planar ring system. scienceopen.com
Table 2: Representative Frontier Molecular Orbital Data (Note: The following values are illustrative, based on typical DFT calculations for similar heterocyclic systems, to demonstrate the output of FMO analysis.)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.1 eV |
| HOMO-LUMO Gap (ΔE) | 4.4 eV |
The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting and interpreting chemical reactivity. researchgate.net It is plotted onto the molecule's electron density surface to visualize the charge distribution. chemrxiv.org The MEP map uses a color spectrum to indicate different potential values: red typically signifies regions of most negative potential (electron-rich), which are prone to electrophilic attack, while blue represents regions of most positive potential (electron-poor), which are susceptible to nucleophilic attack. nih.govbhu.ac.in Green indicates areas of neutral potential. nih.gov
For this compound, an MEP analysis would likely reveal:
Negative Potential (Red/Yellow): Concentrated around the carbonyl oxygen atom and the nitrogen atoms of the quinazolinone ring due to their high electronegativity and the presence of lone pairs. These are the primary sites for hydrogen bond acceptance.
Positive Potential (Blue): Located around the hydrogen atom attached to the nitrogen (N-H), making it a potential hydrogen bond donor site.
Neutral/Slightly Positive Regions: The aromatic ring and methyl groups would exhibit more neutral potential.
This analysis is crucial for understanding noncovalent interactions, particularly in the context of protein-ligand binding. researchgate.netchemrxiv.org
Molecular Docking Simulations for Protein-Ligand Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of a ligand's biological activity.
Docking simulations for this compound would involve placing the molecule into the binding pocket of a specific protein target. Quinazolinone derivatives are known to target a variety of proteins, including kinases and receptors. The simulation explores various conformations and orientations of the ligand within the binding site to find the most stable pose.
The analysis of the best-docked pose reveals key molecular interactions responsible for binding, which can include:
Hydrogen Bonds: The carbonyl oxygen and N-H group of the quinazolinone core are prime candidates for forming hydrogen bonds with amino acid residues (e.g., with backbone amides or acidic/basic side chains).
Hydrophobic Interactions: The dimethyl-substituted benzene (B151609) ring and the chlorine atom can engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket.
Pi-Stacking: The aromatic quinazolinone ring system can form π-π stacking or T-shaped interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan.
Docking programs use sophisticated scoring functions to estimate the binding affinity of the ligand for the protein. This binding affinity is typically expressed as a free energy of binding (ΔG) in kcal/mol. A lower, more negative binding energy value indicates a stronger and more stable protein-ligand complex.
This predicted binding energy is a valuable metric for ranking potential drug candidates and can be correlated with experimental measures of potency, such as the half-maximal inhibitory concentration (IC₅₀).
Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Kinase Target (Note: This data is hypothetical and for illustrative purposes only, as specific docking studies for this compound were not found in the cited literature.)
| Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |
|---|---|---|---|
| Example Kinase A | -8.5 | Leu83, Val91, Ala103 | Hydrophobic Interactions |
| Lys30, Asp145 | Hydrogen Bonds (with C=O and N-H) |
Molecular Dynamics (MD) Simulations for Conformational Sampling and Protein-Ligand Complex Stability
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational landscape of a molecule and the stability of its complexes with biological macromolecules, such as proteins.
In the context of this compound, MD simulations would typically be employed to understand its flexibility and how it might bind to a target protein. For instance, many quinazolinone derivatives have been investigated as inhibitors of enzymes like epidermal growth factor receptor (EGFR) kinase. nih.gov An MD simulation could be initiated by placing the compound in the active site of a protein, determined through molecular docking studies. The entire system, including the protein, the ligand, and surrounding solvent molecules, is then allowed to evolve over a period of nanoseconds to microseconds.
During the simulation, various parameters are monitored to assess the stability of the protein-ligand complex. These include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, the root-mean-square fluctuation (RMSF) of individual residues, and the network of hydrogen bonds and hydrophobic interactions between the ligand and the protein. A stable complex would be characterized by low RMSD values for the ligand, indicating it remains bound in a consistent pose, and the persistence of key interactions throughout the simulation.
Hypothetical Stability Analysis of a this compound-Protein Complex:
| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Number of Hydrogen Bonds |
| 0 | 0.00 | 0.00 | 3 |
| 10 | 1.25 | 1.50 | 2 |
| 20 | 1.35 | 1.65 | 2 |
| 30 | 1.40 | 1.70 | 1 |
| 40 | 1.38 | 1.68 | 2 |
| 50 | 1.42 | 1.72 | 2 |
This table represents a hypothetical MD simulation outcome for illustrative purposes.
Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Approaches for Complex Systems
While MD simulations rely on classical mechanics (molecular mechanics force fields), they may not accurately describe processes that involve changes in electronic structure, such as bond formation and breaking during an enzymatic reaction. Quantum mechanics (QM) methods, on the other hand, provide a highly accurate description of electronic behavior but are computationally expensive and thus limited to smaller systems.
The hybrid QM/MM approach combines the strengths of both methods. nih.gov In a QM/MM simulation of this compound interacting with an enzyme, the ligand and the key amino acid residues in the active site that are directly involved in the chemical transformation would be treated with QM. The rest of the protein and the solvent would be described by a classical MM force field. researchgate.net This partitioning allows for the accurate modeling of the reaction chemistry while still accounting for the influence of the larger protein environment.
For example, if this compound were to act as a covalent inhibitor by reacting with a cysteine residue in a protein's active site, a QM/MM simulation could elucidate the reaction mechanism and calculate the activation energy barrier. nih.gov This information is crucial for understanding the inhibitor's potency and for designing new molecules with improved reactivity.
Hypothetical QM/MM Study of a Covalent Reaction:
| Reaction Coordinate | QM Region Energy (kcal/mol) | Total System Energy (kcal/mol) |
| Reactant State | 0.0 | 0.0 |
| Transition State | +18.5 | +15.2 |
| Product State | -10.2 | -12.5 |
This table represents hypothetical energy values for a covalent reaction studied by QM/MM, illustrating the energy changes along a reaction pathway.
In Silico Prediction of Molecular Properties and Reactivity Pathways
In silico methods encompass a wide range of computational techniques used to predict the properties of molecules without the need for laboratory experiments. For this compound, these methods can provide valuable information about its physicochemical properties, pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential toxicity.
Quantitative Structure-Activity Relationship (QSAR) models, for instance, can be developed for a series of quinazolinone derivatives to correlate their structural features with their biological activity. nih.gov By analyzing the contribution of different substituents and their positions on the quinazolinone scaffold, these models can predict the activity of new compounds like this compound.
Furthermore, quantum chemical calculations can be used to predict various molecular properties that govern the reactivity of the compound. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests that the molecule is more likely to be reactive. The electrostatic potential map can reveal regions of the molecule that are electron-rich (and thus susceptible to electrophilic attack) or electron-poor (susceptible to nucleophilic attack).
Hypothetical In Silico Property Predictions for this compound:
| Property | Predicted Value | Method |
| Molecular Weight | 222.66 g/mol | - |
| LogP | 2.5 | QSAR |
| HOMO Energy | -6.8 eV | DFT (B3LYP/6-31G) |
| LUMO Energy | -1.2 eV | DFT (B3LYP/6-31G) |
| HOMO-LUMO Gap | 5.6 eV | DFT (B3LYP/6-31G) |
| Dipole Moment | 3.2 D | DFT (B3LYP/6-31G) |
This table presents hypothetical in silico predictions for the target compound to illustrate the type of data generated by these methods. DFT refers to Density Functional Theory, a common quantum chemical method.
In Vitro Biological Activity and Molecular Mechanism Studies of 2 Chloro 7,8 Dimethylquinazolin 4 1h One Derivatives
Investigation of Specific Molecular Targets and Signaling Pathways
The quinazoline (B50416) scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives showing a wide range of biological activities. These activities often stem from the specific interactions of these molecules with various enzymes and receptors, leading to the modulation of critical cellular signaling pathways.
Enzyme Inhibition Assays (e.g., Kinases, NF-κB, Thymidylate Synthase, Dihydrofolate Reductase, ATP-binding targets)
While no studies have been identified that specifically report on the enzyme inhibition profile of 2-Chloro-7,8-dimethylquinazolin-4(1H)-one derivatives, the broader class of quinazolin-4(3H)-one derivatives has been extensively studied as inhibitors of various enzymes, particularly kinases.
Kinase Inhibition: Quinazoline-based compounds are prominent as kinase inhibitors. For instance, certain quinazolin-4(3H)-one derivatives have demonstrated potent inhibitory activity against Aurora Kinase A, a key regulator of the cell cycle. nih.gov These derivatives have shown antiproliferative effects in non-small cell lung cancer (NSCLC) cell lines, including those resistant to epidermal growth factor receptor (EGFR)-tyrosine kinase inhibitors (TKIs). nih.gov The general structure of many kinase inhibitors incorporates the quinazoline ring, which can bind to the ATP-binding pocket of these enzymes. nih.govmdpi.com
NF-κB Inhibition: The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses and cell survival. While direct inhibition of NF-κB by this compound derivatives has not been documented, other heterocyclic compounds have been shown to inhibit this pathway. For example, certain bichalcone analogs and curcumin (B1669340) derivatives have been identified as potent inhibitors of NF-κB, highlighting the potential for small molecules to modulate this pathway. nih.govmdpi.com
There is currently no available data from enzyme inhibition assays for this compound derivatives against thymidylate synthase or dihydrofolate reductase.
Receptor Binding and Modulation Studies
The ability of quinazoline derivatives to interact with various receptors has been documented, although specific data for this compound is lacking.
Derivatives of quinazolin-4-one have been identified as a novel class of noncompetitive antagonists for the N-methyl-D-aspartate (NMDA) receptor, showing selectivity for NR2C/D-containing receptors. nih.gov This suggests that the quinazolin-4-one scaffold can be modified to achieve selective modulation of specific receptor subtypes. nih.gov
Furthermore, other quinazoline derivatives have been developed as potent antagonists for the A2A adenosine (B11128) receptor, a target for treating neurodegenerative diseases and cancer. nih.gov These studies underscore the versatility of the quinazoline core in designing receptor-targeted therapies.
Cellular Response Modulations
The interaction of small molecules with cellular targets can lead to a variety of cellular responses, including the induction of cell death, cell cycle arrest, and disruption of the cytoskeleton.
Induction of Apoptosis and Programmed Cell Death Mechanisms
The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. While direct evidence for this compound derivatives is unavailable, related quinazoline and quinoline (B57606) compounds have demonstrated pro-apoptotic activity.
For example, a series of 7-chloro-(4-thioalkylquinoline) derivatives were found to induce apoptosis and cause DNA/RNA damage in cancer cells. mdpi.comnih.gov Similarly, the 4-anilinoquinazoline (B1210976) derivative, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8), was shown to induce intrinsic apoptosis in colon cancer cells. mdpi.com This process was characterized by the activation of caspase-9 and executioner caspases-3 and 7, leading to nuclear fragmentation. mdpi.com Other quinoline derivatives have also been reported to induce apoptosis in lung cancer cells. nih.gov
Cell Cycle Progression Analysis and Arrest Points
Disruption of the cell cycle is another important mechanism of action for antiproliferative compounds. Several quinazoline derivatives have been shown to cause cell cycle arrest at different phases.
One study on a quinazolin-4(3H)-one derivative targeting Aurora Kinase A reported a significant G2/M phase arrest in NSCLC cells. nih.gov A series of novel 4-aminoquinazoline derivatives were found to induce G1 cell cycle arrest through the inhibition of the PI3K/Akt signaling pathway. nih.gov The 4-anilinoquinazoline derivative DW-8 also induced cell cycle arrest at the G2 phase in colon cancer cells. mdpi.com
Inhibition of Tubulin Polymerization and Microtubule Dynamics
Microtubules are dynamic structures essential for cell division, and their disruption is a validated strategy in cancer therapy. A number of quinazolinone and quinoline derivatives have been identified as inhibitors of tubulin polymerization.
Novel 2-substituted 2,3-dihydroquinazolin-4(1H)-one derivatives have been discovered as tubulin polymerization inhibitors that disrupt the microtubule network, leading to G2/M cell cycle arrest and apoptosis. nih.gov Similarly, a class of 4-(N-cycloamino)phenylquinazolines has been identified as tubulin inhibitors that target the colchicine (B1669291) binding site. acs.org These compounds were shown to cause cell cycle arrest in the G2/M phase and disrupt microtubule formation. acs.org Other 3,4-dihydro-2(1H)-quinolinone sulfonamide derivatives have also been reported to inhibit tubulin polymerization. mdpi.com
Anti-Migratory and Anti-Invasive Properties in Cellular Models
While extensive research on the broad anticancer potential of quinazolinone derivatives is available, specific studies detailing the anti-migratory and anti-invasive properties of this compound are not prominently featured in the reviewed literature. However, investigations into structurally related quinazolinone compounds demonstrate the significant potential of this chemical scaffold in inhibiting cancer cell metastasis. nih.gov
One notable study focused on the novel quinazolinone derivative 6-pyrrolidinyl-2-(2-hydroxyphenyl)-4-quinazolinone, known as MJ-29. nih.gov In studies using the human oral squamous cell carcinoma cell line CAL 27, MJ-29 was shown to suppress cell migration and invasion in a concentration-dependent manner. nih.gov These effects were observed at concentrations that did not cause significant cytotoxicity, indicating a specific anti-metastatic action. nih.gov The methodologies used to determine these properties included the scratch wound closure assay and the transwell invasion assay. nih.gov
Further evidence of the anti-migratory potential of related compounds comes from studies on fumiquinazolines, a class of alkaloids that contain a quinazoline core. Fumiquinazoline F, for instance, was found to inhibit the migration of triple-negative breast cancer cells (MDA-MB-231). mdpi.com This was demonstrated using a scratch tightening assay, where the compound prevented cells from migrating into and closing an artificial gap, with the effect being more pronounced as the concentration of fumiquinazoline F increased. mdpi.com
These examples highlight that the quinazolinone scaffold is a promising backbone for developing agents that can target the critical processes of cell migration and invasion, which are hallmarks of cancer metastasis. nih.gov
Table 1: Anti-Migratory and Anti-Invasive Effects of Example Quinazolinone Derivatives
| Compound/Derivative | Cell Line | Assay Used | Key Finding | Reference |
| MJ-29 | CAL 27 (Human Oral Cancer) | Scratch Wound Closure Assay, Transwell Invasion Assay | Concentration-dependent inhibition of cell migration and invasion. | nih.gov |
| Fumiquinazoline F | MDA-MB-231 (Breast Cancer) | Scratch Tightening Assay | Concentration-dependent suppression of cell migration. | mdpi.com |
Methodologies for In Vitro Biological Screening
The evaluation of the biological activity of novel chemical entities like this compound derivatives relies on a suite of standardized in vitro screening methods. These assays are crucial for determining cytotoxicity, mechanism of cell death, and specific enzyme inhibition.
Cell-based assays are fundamental in preliminary anticancer drug screening. They provide insights into the general cytotoxic and specific apoptotic effects of a compound on various cancer cell lines.
MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. nih.gov The core principle of this assay is the ability of mitochondrial dehydrogenase enzymes in living, metabolically active cells to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan (B1609692) product. nih.gov The amount of formazan produced, which can be quantified by measuring its absorbance after solubilization, is directly proportional to the number of viable cells. nih.gov This assay is frequently used to determine the IC₅₀ value of a compound, which is the concentration that inhibits cell growth by 50%. Numerous studies on quinazolinone derivatives have employed the MTT assay to evaluate their cytotoxic effects against a variety of cancer cell lines, including breast (MCF-7), lung (A549), and leukemia (Jurkat, THP-1) cell lines. nih.govnih.govbenthamscience.com
Caspase Activation Assays: To determine if a compound induces cell death via apoptosis, assays that measure the activity of caspases are employed. Caspases are a family of protease enzymes that are central to the apoptotic process. Using live-cell, high-throughput screening, it is possible to identify compounds that activate key executioner caspases, such as caspase-3. nih.gov For example, the discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine as a potent inducer of apoptosis was achieved using a caspase-3 activator assay. nih.gov These assays often use a substrate that, when cleaved by the active caspase, releases a fluorescent or colorimetric signal, allowing for the quantification of apoptosis-inducing activity. nih.gov
To investigate the specific molecular targets of a compound, biochemical assays are used to measure its effect on the activity of isolated enzymes. These assays are crucial for mechanism-of-action studies. The general principle involves combining the enzyme, a specific substrate, and the inhibitor compound.
The substrate is often a molecule that, when acted upon by the enzyme, produces a detectable signal, such as a change in color (chromogenic) or fluorescence (fluorogenic). nih.gov For instance, to measure the activity of proteases, a substrate like L-Leucine p-nitroanilide can be used, which releases a yellow product upon cleavage. nih.gov Similarly, assays for histone deacetylases (KDACs) can be performed in a two-step process where the enzyme first deacetylates a substrate, and a second enzyme (like trypsin) is then added to cleave the deacetylated product, releasing a fluorescent molecule. mdpi.com The reduction in the signal in the presence of the test compound indicates inhibitory activity. This approach allows for the high-throughput screening of compound libraries against specific enzyme targets. mdpi.com
Elucidation of Downstream Cellular Effects and Signaling Cascades
Beyond initial cytotoxicity, understanding the specific downstream cellular effects and the signaling pathways modulated by a compound is critical. Studies on various quinazolinone derivatives have revealed their ability to interfere with multiple signaling cascades essential for cancer cell proliferation and survival.
One of the key mechanisms identified is the disruption of pathways controlling cell migration and invasion. The derivative MJ-29 was found to attenuate the enzymatic activity of matrix metalloproteinases MMP-2 and MMP-9, which are crucial for degrading the extracellular matrix during metastasis. nih.gov This effect was linked to the downregulation of several upstream signaling pathways, including the MAPK (ERK1/2, p38, JNK1/2) and PI3K/AKT signaling cascades. nih.gov Furthermore, the expression of Ras and focal adhesion kinase (FAK) was also reduced. nih.gov
Other quinazolinone derivatives have been shown to induce cell cycle arrest. nih.gov For example, some derivatives cause an accumulation of cells in the G2/M phase of the cell cycle, while others, like fumiquinazoline F, lead to an arrest in the G1 phase. mdpi.com This halt in cell cycle progression prevents cancer cells from dividing.
Induction of apoptosis through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction is another identified mechanism. Certain 4-hydroxyquinazoline (B93491) derivatives stimulate the formation of intracellular ROS, leading to the depolarization of the mitochondrial membrane and an increase in apoptosis. researchgate.net This is often accompanied by an increase in γH2AX, a marker for DNA double-strand breaks, indicating the activation of the DNA damage response pathway. researchgate.net A related compound, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, was found to inhibit tubulin polymerization, a process vital for mitotic spindle formation, thus leading to apoptotic cell death. nih.gov
Table 2: Summary of Downstream Cellular Effects of Example Quinazolinone Derivatives
| Cellular Effect | Signaling Pathway / Target | Compound Class/Example | Cell Line | Reference |
| Inhibition of Invasion | MMP-2 / MMP-9 | Quinazolinone (MJ-29) | CAL 27 | nih.gov |
| Inhibition of Migration | MAPK (ERK, p38, JNK), PI3K/AKT | Quinazolinone (MJ-29) | CAL 27 | nih.gov |
| Apoptosis Induction | Caspase-3 Activation, Tubulin Polymerization Inhibition | 4-Anilinoquinazoline | T47D | nih.gov |
| Cell Cycle Arrest | G1 Phase Arrest | Fumiquinazoline F | MDA-MB-231 | mdpi.com |
| Cell Cycle Arrest | G2/M Phase Arrest | Quinazoline-sulfonamide | THP-1 | nih.gov |
| ROS Generation | Mitochondrial Membrane Depolarization | 4-Hydroxyquinazoline | HCT-15, HCC1937 | researchgate.net |
| DNA Damage Response | γH2AX Aggregation | 4-Hydroxyquinazoline | HCT-15, HCC1937 | researchgate.net |
Emerging Research Areas and Future Perspectives for 2 Chloro 7,8 Dimethylquinazolin 4 1h One
Rational Design of Novel 2-Chloro-7,8-dimethylquinazolin-4(1H)-one Analogues with Tuned Selectivity
The rational design of new analogues of this compound is a cornerstone of ongoing research efforts. This approach leverages an understanding of structure-activity relationships (SAR) to create derivatives with enhanced potency and selectivity for specific biological targets. nih.gov Key to this endeavor is the modification of the quinazolinone core at various positions. For instance, substitutions at the 2, 3, 6, and 8 positions of the quinazoline (B50416) ring have been shown to significantly influence pharmacological activity. nih.govnih.gov
The process often begins with a "hit" compound identified through screening, which is then systematically modified. For example, a study on quinazolinone-2-carboxamide derivatives as antimalarial agents used SAR to develop an inhibitor 95-fold more potent than the initial hit. nih.gov Similarly, the design of new chloroquine (B1663885) analogues for anti-breast cancer properties involved a repositioning approach to enhance their therapeutic efficacy. nih.gov By strategically altering substituents, researchers aim to optimize interactions with target proteins, thereby "tuning" the selectivity of the compounds and minimizing off-target effects. This methodical approach is crucial for developing safer and more effective therapeutic agents.
Exploration of New Therapeutic Applications for the Quinazolin-4(1H)-one Scaffold
The quinazolin-4(1H)-one scaffold is a versatile platform that has yielded compounds with a wide array of therapeutic applications. mdpi.com This inherent diversity fuels the exploration of new uses for derivatives like this compound. The core structure is a common feature in numerous biologically active compounds, making it a "privileged scaffold" in drug design. nih.gov
Current research has demonstrated the potential of quinazolinone derivatives in various therapeutic areas, including:
Anticancer: Many quinazolinone derivatives have shown significant cytotoxic activity against various cancer cell lines. nih.govrsc.org Mechanisms of action include the inhibition of enzymes like EGFR and tubulin polymerization. nih.govrsc.org
Antimicrobial: The scaffold has been the basis for developing agents against bacteria, fungi, and parasites. nih.govnih.gov For instance, certain derivatives have shown potent activity against Mycobacterium tuberculosis. nih.gov
Antiviral: Researchers have investigated quinazolinone analogues for their potential to combat viruses such as HIV and the hepatitis C virus. nih.govmdpi.com
Anti-inflammatory: Some derivatives exhibit anti-inflammatory properties, suggesting their potential use in treating inflammatory disorders. nih.gov
Central Nervous System Disorders: The scaffold has been explored for its potential in treating conditions like convulsions and psychosis. researchgate.netmdpi.com
The broad pharmacological profile of the quinazolin-4(1H)-one scaffold suggests that this compound and its future analogues could be investigated for a similarly wide range of diseases.
Development of Advanced Delivery Systems for Enhanced Efficacy (e.g., Nanoparticle Conjugates)
To improve the therapeutic efficacy of quinazolinone derivatives, researchers are exploring advanced drug delivery systems. A significant area of focus is the use of nanotechnology, such as the development of nanoparticle conjugates. These advanced delivery systems can offer several advantages, including improved solubility, enhanced bioavailability, targeted delivery to specific tissues or cells, and reduced systemic toxicity.
Synergistic Effects with Other Research Compounds or Treatment Modalities
Investigating the synergistic effects of this compound and its derivatives with other existing drugs or treatment modalities is a promising avenue for future research. Combination therapies can often lead to enhanced efficacy, reduced drug resistance, and lower required doses, thereby minimizing side effects.
The concept of molecular hybridization, where two or more pharmacophores are combined into a single molecule, is one strategy being explored. rsc.org For instance, linking the quinazolinone scaffold with other biologically active moieties like triazoles or thiazoles has resulted in hybrid compounds with potent anticancer activity. rsc.org This approach aims to target multiple pathways involved in a disease process simultaneously. Future studies could explore the combination of this compound analogues with known anticancer drugs or other therapeutic agents to identify potential synergistic interactions that could lead to more effective treatment regimens.
Integration of Experimental and Advanced Computational Approaches for Discovery
The integration of experimental and advanced computational methods is revolutionizing the drug discovery process for quinazolinone derivatives. nih.gov In silico techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, play a crucial role in the rational design and optimization of new compounds. nih.govrsc.org
Molecular docking allows researchers to predict how a ligand will bind to the active site of a target protein, providing insights into the key interactions that drive biological activity. nih.gov This information is invaluable for designing more potent and selective inhibitors. For example, docking studies have been used to understand the binding of quinazolinone derivatives to targets like the colchicine (B1669291) binding pocket of tubulin and the AKT1 protein. rsc.orgnih.gov
QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing. rsc.org The synergy between computational predictions and experimental validation accelerates the discovery and development of novel therapeutic agents based on the this compound scaffold.
High-Throughput Screening and Lead Optimization Strategies for New Derivatives
High-throughput screening (HTS) is a powerful tool for identifying initial "hit" compounds from large chemical libraries. youtube.com This automated process allows for the rapid testing of thousands of compounds for their ability to modulate a specific biological target. youtube.com HTS platforms can be used for target-based, cell-based, and even whole-organism assays, providing a comprehensive initial assessment of a compound's activity. youtube.com
Once a hit compound like this compound is identified, lead optimization strategies are employed to improve its pharmacological properties. This iterative process involves the synthesis and testing of a series of analogues to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity. nih.gov Structure-activity relationship (SAR) studies are central to this process, guiding the chemical modifications necessary to develop a promising drug candidate. nih.gov The combination of HTS for initial discovery and focused lead optimization is a well-established and effective pathway for the development of new drugs based on the quinazolinone scaffold.
Q & A
Basic: What are common synthetic routes for 2-Chloro-7,8-dimethylquinazolin-4(1H)-one?
The synthesis typically involves cyclocondensation of substituted anthranilic acid derivatives with chlorinating agents. For example, microwave-assisted methods (280 W, 4 min) have been used to achieve high yields (~97%) by reacting 2-amino-3-chloro-N-substituted benzamides with appropriate reagents under controlled conditions. This approach minimizes side reactions and improves efficiency compared to traditional heating . Alternative routes include titanium tetrachloride-mediated cyclization, which can yield structurally related quinazolinones in ~69% purity .
Basic: How is the compound characterized structurally?
X-ray crystallography is the gold standard for structural validation. Single-crystal diffraction data (e.g., 1299 reflections, 94 parameters) are refined using SHELX programs (SHELXL97 for refinement, SHELXS97 for solution), with H-atom parameters constrained to ensure accuracy . Complementary techniques include:
- NMR spectroscopy : - and -NMR resolve substituent patterns (e.g., aromatic protons at δ 7.2–8.4 ppm, methyl groups at δ 2.5–3.7 ppm) .
- Mass spectrometry : HRMS confirms molecular ions (e.g., [M+H]+ at m/z 396.0910) .
Advanced: How can contradictions in NMR or crystallographic data be resolved?
Contradictions often arise from dynamic conformational changes or crystallographic disorder. Strategies include:
- Iterative refinement : Use SHELXL’s restraints to model disordered regions and validate via R-factor convergence (e.g., σ(β)max = 0.29 e Å) .
- Cross-validation : Compare NMR coupling constants (e.g., Hz for adjacent protons) with crystallographic torsion angles to identify discrepancies .
- Density functional theory (DFT) : Calculate theoretical NMR shifts using programs like Gaussian, referencing methods such as the Colle-Salvetti correlation-energy formula to refine electron density models .
Advanced: What methodological considerations optimize reaction yields for derivatives?
Key factors include:
- Catalyst selection : Titanium tetrachloride enhances amidine formation in cyclization steps .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature control : Microwave-assisted synthesis reduces reaction times (4–10 min) and increases purity (>95%) .
- Workup protocols : Column chromatography (silica gel, ethyl acetate/hexane) isolates derivatives like 6-chloro-3,8-dimethylquinazolin-4(3H)-one with >97% purity .
Advanced: How are bioactivity assays designed to evaluate antitumor potential?
- Cell line selection : Test against A549 (lung carcinoma), HepG2 (hepatic cancer), and MCF-7 (breast cancer) with Gefitinib as a positive control .
- Dose-response curves : IC values (e.g., 12.47 μM for A549) are calculated using nonlinear regression of viability data.
- Structural analogs : Compare activities of halogenated (e.g., 6-chloro) and methyl-substituted derivatives to establish SAR trends .
Advanced: What best practices ensure reliable crystallographic analysis?
- Data collection : Use Bruker SMART/SAINT systems with Mo-Kα radiation (λ = 0.71073 Å) for high-resolution datasets .
- Software validation : Apply SHELXL’s ADDSYM algorithm to detect missed symmetry and PLATON’s STRUCTURE_CHECK for geometric accuracy .
- Visualization : Generate ORTEP-3 diagrams to assess thermal ellipsoids and intermolecular interactions (e.g., hydrogen bonding) .
Advanced: How can researchers reconcile open-data requirements with proprietary structural data?
- Anonymization : Deposit crystallographic data (CIF files) in public repositories (e.g., CCDC) with metadata stripped of proprietary synthesis details .
- Selective sharing : Use embargo periods for sensitive data while adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Basic: What safety protocols are critical during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
